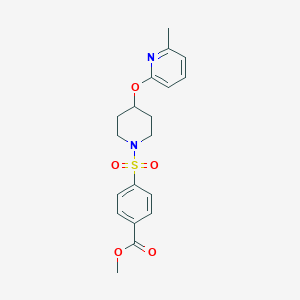
Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate involves several steps, starting from basic carboxylic acids to heterocyclic 1,3,4-oxadiazole nucleophiles, and finally to the target compounds through reactions with electrophiles such as 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine (Aziz‐ur‐Rehman et al., 2017). This multi-step synthesis involves conversions and condensations, highlighting the complexity and precision required in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate has been elucidated using X-ray diffraction analysis, revealing significant insights into their conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds in determining the crystal packing (L. Kuleshova & V. Khrustalev, 2000). These studies provide a deeper understanding of how molecular structures influence physical properties and reactivity.
Chemical Reactions and Properties
The reactivity of related sulfonamide compounds, including reactions with electrophiles and nucleophiles, demonstrates the versatility of these molecules in forming various derivatives through substitution reactions (K. Sarojini et al., 2012). The ability to undergo transformations while maintaining structural integrity is crucial for applications in medicinal chemistry and material science.
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting points, and crystalline structure, is essential for the practical application of these compounds. These properties are influenced by the molecular structure and intermolecular forces present in the compound (J. Pratt et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental aspects that determine the compound's suitability for specific applications. For instance, the sulfonamide group's presence affects the acidity and reactivity of these compounds, making them valuable in various chemical reactions and as potential pharmaceutical candidates (K. Vinaya et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The development of new drugs with potential antimicrobial activity is needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .
Eigenschaften
IUPAC Name |
methyl 4-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14-4-3-5-18(20-14)26-16-10-12-21(13-11-16)27(23,24)17-8-6-15(7-9-17)19(22)25-2/h3-9,16H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYSFBQPZCIFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481869.png)
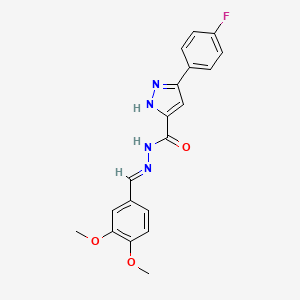
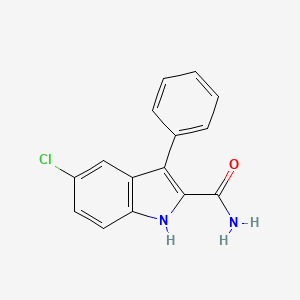
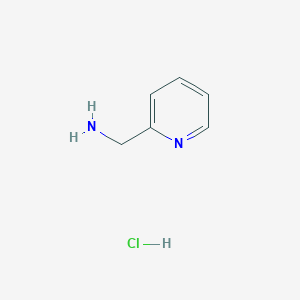
![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481877.png)
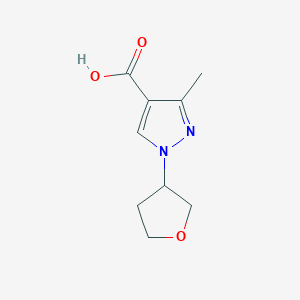
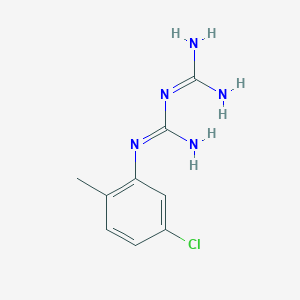
![8-Butyryl-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2481880.png)

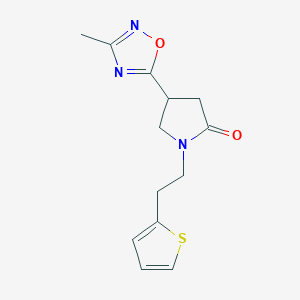
![2-{[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2481885.png)
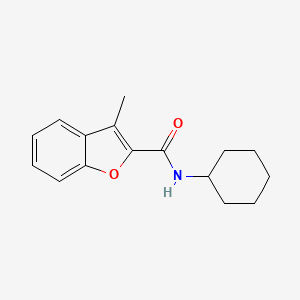
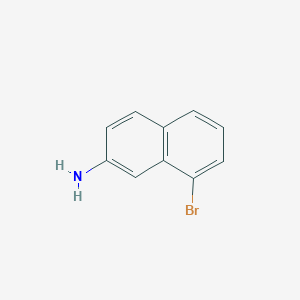
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid](/img/structure/B2481890.png)